2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride
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Overview
Description
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7th position can be done using methylating agents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group can be introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride: Lacks the phenylpropyl group.
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine: The free base form without the hydrochloride.
Uniqueness
The presence of the methoxy group and the phenylpropyl chain in 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride may confer unique pharmacological properties compared to its analogs.
Properties
CAS No. |
50634-93-0 |
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Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-21-18-11-5-10-16-13-17(22-19(16)18)14-20-12-6-9-15-7-3-2-4-8-15;/h2-5,7-8,10-11,17,20H,6,9,12-14H2,1H3;1H |
InChI Key |
KGBXFYDAOLABAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)C[NH2+]CCCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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